molecular formula C8H7BrN2 B1286194 3-Bromo-7-methylimidazo[1,2-A]pyridine CAS No. 56051-32-2

3-Bromo-7-methylimidazo[1,2-A]pyridine

Katalognummer: B1286194
CAS-Nummer: 56051-32-2
Molekulargewicht: 211.06 g/mol
InChI-Schlüssel: VLFVKNYEPJOABL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-7-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics. The presence of both nitrogen and bromine atoms in the structure makes it a valuable scaffold for various chemical reactions and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methylimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by bromination. One common method includes the use of 2-aminopyridine, methylglyoxal, and bromine under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions followed by bromination. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for pharmaceutical and chemical applications .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-7-methylimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

3-Bromo-7-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromo-7-methylimidazo[1,2-A]pyridine
  • 3-Chloro-7-methylimidazo[1,2-A]pyridine
  • 3-Bromo-6-methylimidazo[1,2-A]pyridine

Comparison: 3-Bromo-7-methylimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biologische Aktivität

3-Bromo-7-methylimidazo[1,2-A]pyridine (Br-MIP) is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its biological activities , particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C8H7BrN2C_8H_7BrN_2, with a molecular weight of approximately 211.06 g/mol. The presence of a bromine atom at the 3-position and a methyl group at the 7-position contributes to its unique biological properties.

This compound exhibits several mechanisms of action:

  • Cytochrome P450 Inhibition : It acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. This inhibition can significantly affect the metabolism of various drugs, making it relevant in pharmacokinetic studies.
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties, particularly against Mycobacterium tuberculosis. It is believed to interfere with essential biochemical pathways necessary for the survival and replication of the bacteria, potentially acting as a QcrB inhibitor within the cytochrome bc1 complex .
  • Anticancer Properties : Research indicates that Br-MIP may also possess anticancer properties due to its ability to interact with DNA and inhibit tumor growth. Its structural characteristics allow it to engage with biological macromolecules effectively.

Pharmacokinetics

Pharmacokinetic studies have shown that derivatives of imidazo[1,2-a]pyridine, including Br-MIP, exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance:

  • Plasma Protein Binding : High binding rates (99.89% in humans) indicate a strong interaction with plasma proteins, which can influence drug efficacy and clearance rates .
  • CYP Inhibition : The compound's inhibition percentages at 10 µM for various CYP enzymes are as follows:
Enzyme% Inhibition
CYP1A226.3
CYP2C932.2
CYP2C1945.2
CYP2D616.4
CYP3A452.2

This data highlights its potential interactions with other drugs metabolized by these enzymes .

Case Studies and Research Findings

Recent studies have explored the biological activity of Br-MIP in various contexts:

  • Anti-Tuberculosis Activity : A study identified novel imidazo[1,2-a]pyridine derivatives with significant anti-TB activity against multidrug-resistant strains. Compounds similar to Br-MIP showed minimum inhibitory concentrations (MIC) ranging from 0.05 to 1.5 µM against resistant strains of Mycobacterium tuberculosis .
  • Anticancer Research : Another investigation into the anticancer properties of imidazo[1,2-a]pyridines revealed that Br-MIP could inhibit cell proliferation in various cancer cell lines through DNA interaction mechanisms .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for several applications:

  • Drug Discovery : Its role as a potential lead compound in developing new antibiotics and anticancer agents is under investigation .
  • Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in medicinal chemistry .

Eigenschaften

IUPAC Name

3-bromo-7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFVKNYEPJOABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587530
Record name 3-Bromo-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56051-32-2
Record name 3-Bromo-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A cooled (−10° C.) suspension of 7-methylimidazo[1,2-α]pyridine (26 g, 0.2 mol) and sodium acetate (24.3 g, 0.3 mol) in methanol (150 ml) was treated with bromine (ca. 10 ml, 0.2 mol) added dropwise until the first permanent colour change occurred. Stirring was continued for a further 20 minutes before the reaction was poured into saturated aqueous sodium hydrogencarbonate (2 l). The resulting solid was filtered, washed with water and dried. Trituration with 5% ether in isohexane furnished 3-bromo-7-methylimidazo[1,2-α]pyridine as a red-brown powder (41.5 g, 100%). 1H NMR (360 MHz, CDCl3) δH 2.43 (3H, s), 6.76 (1H, d, J 7), 7.37 (1H, s), 7.53 (1H, s), 7.55 (1H, s), 8.00 (1H, d, J 7); m/z (ES+) 210/212 (M++H).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-7-methylimidazo[1,2-A]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-7-methylimidazo[1,2-A]pyridine
Reactant of Route 3
3-Bromo-7-methylimidazo[1,2-A]pyridine
Reactant of Route 4
3-Bromo-7-methylimidazo[1,2-A]pyridine
Reactant of Route 5
3-Bromo-7-methylimidazo[1,2-A]pyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-7-methylimidazo[1,2-A]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.